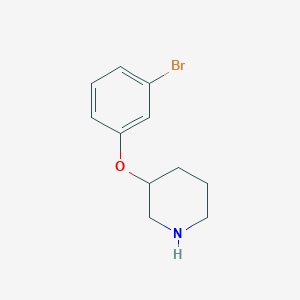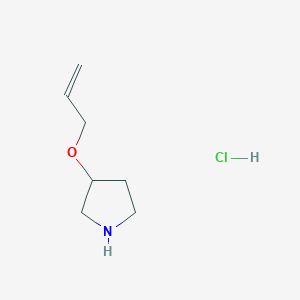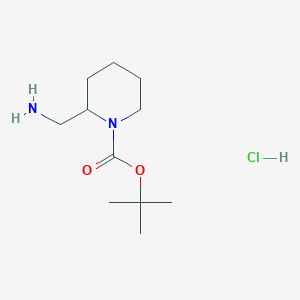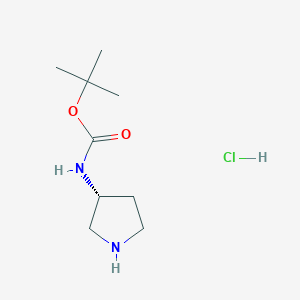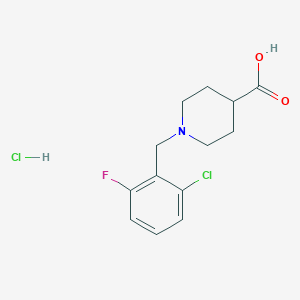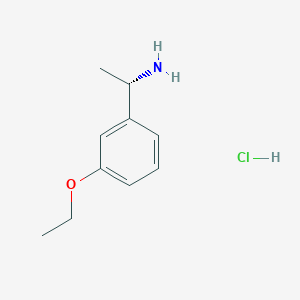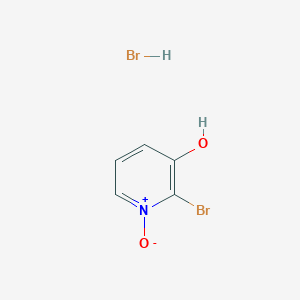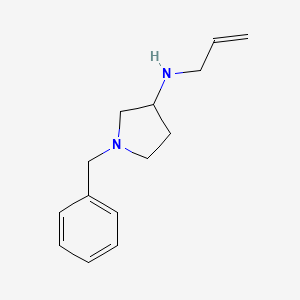
1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine
Overview
Description
1-Benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine (1-benzyl-PPA) is a synthetic compound with a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a structural analog of the neurotransmitter dopamine and has been studied as a potential therapeutic compound for the treatment of several neurological and psychiatric disorders. 1-benzyl-PPA has been shown to possess a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis of Derivatives and Complexes
Synthesis of Tetrahydropyrido Derivatives : Utilizing a compound related to 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine in the synthesis of 7-arylmethyl-substituted derivatives of tetrahydropyrido[3,4-d]pyrimidine has been reported, highlighting its role in the creation of complex heterocyclic compounds (Kuznetsov & Chapyshev, 2007).
Formation of Cobalt(III) Complexes : Research on synthesizing trans-[Co(III)(bpb)(amine)2]X complexes, using pyrrolidine derivatives, demonstrates the compound's potential in forming metal-amine complexes (Amirnasr, Schenk, & Meghdadi, 2002).
Chemical Reactions and Catalysis
Enantioselective Alkylation : Studies have utilized pyrrolidine-based amino alcohols, derived from a similar structure, for enantioselective alkylation reactions, illustrating its use in asymmetric synthesis (Gonsalves, Serra, Murtinho, Silva, Beja, Paixão, Silva, & Veiga, 2003).
Catalytic Cross-Coupling Reactions : The compound has been used in the preparation of phosphanylpyrrolidine derivatives, which are crucial for catalyzing enantioselective Grignard cross-coupling reactions (Nagel & Nedden, 1997).
Biological and Pharmacological Research
Synthesis of Bioactive Molecules : In pharmacological research, derivatives of pyrrolidin-3-amine, like 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine, are used as intermediates in synthesizing various bioactive molecules, indicating their importance in drug development (Kotian, Lin, El-Kattan, & Chand, 2005).
Antagonist Selective for κ-Opioid Receptors : A derivative of pyrrolidin-3-amine has been studied as a high-affinity antagonist selective for κ-opioid receptors, illustrating its potential for therapeutic applications in depression and addiction disorders (Grimwood et al., 2011).
Material Science and Engineering
- Polyheterocyclic Systems Construction : The compound's derivatives have been used in constructing unique polyheterocyclic systems, which could have implications in material science and engineering (Cao, Yang, Sun, Huang, & Yan, 2019).
properties
IUPAC Name |
1-benzyl-N-prop-2-enylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-9-15-14-8-10-16(12-14)11-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWQRNPTKSMINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




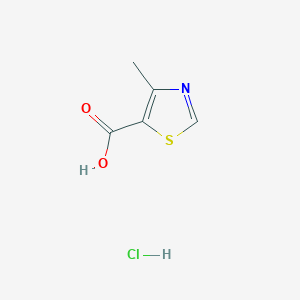
![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
